3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922112-76-3
VCID: VC4303133
InChI: InChI=1S/C23H28FN3O/c1-26-11-5-7-17-14-18(9-10-21(17)26)22(27-12-2-3-13-27)16-25-23(28)19-6-4-8-20(24)15-19/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,25,28)
SMILES: CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4
Molecular Formula: C23H28FN3O
Molecular Weight: 381.495

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

CAS No.: 922112-76-3

Cat. No.: VC4303133

Molecular Formula: C23H28FN3O

Molecular Weight: 381.495

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide - 922112-76-3

Specification

CAS No. 922112-76-3
Molecular Formula C23H28FN3O
Molecular Weight 381.495
IUPAC Name 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Standard InChI InChI=1S/C23H28FN3O/c1-26-11-5-7-17-14-18(9-10-21(17)26)22(27-12-2-3-13-27)16-25-23(28)19-6-4-8-20(24)15-19/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,25,28)
Standard InChI Key FNNXILWAPXLIEC-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide, reflects its multicyclic architecture. Key features include:

  • Tetrahydroquinoline core: A partially saturated quinoline ring with a methyl group at position 1.

  • Pyrrolidine-ethyl bridge: A secondary amine-linked ethyl group connecting the tetrahydroquinoline to pyrrolidine.

  • 3-Fluorobenzamide: A benzamide substituent with a fluorine atom at the meta position.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₃H₂₈FN₃O
Molecular Weight381.495 g/mol
SMILESCN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCCC4
SolubilityNot fully characterized

The fluorine atom enhances electronegativity, potentially improving bioavailability and target binding . Computational models predict a collision cross-section of 174.3 Ų for the sodium adduct ([M+Na]⁺), suggesting moderate membrane permeability.

Synthetic Methodology

Multi-Step Synthesis

The synthesis involves sequential modifications to assemble the tetrahydroquinoline, pyrrolidine, and benzamide components :

  • Tetrahydroquinoline Formation:

    • Cyclization of aniline derivatives with ketones or aldehydes under acidic conditions generates the 1-methyl-1,2,3,4-tetrahydroquinoline scaffold .

    • Methylation at the nitrogen position is achieved using methyl iodide or dimethyl sulfate .

  • Pyrrolidine-Ethyl Bridging:

    • Nucleophilic substitution reactions introduce the pyrrolidine group. For example, reacting 6-bromo-1-methyltetrahydroquinoline with pyrrolidine in the presence of a palladium catalyst yields the intermediate .

  • Benzamide Coupling:

    • The fluorinated benzamide is attached via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Key Synthetic Intermediates

IntermediateRoleSource
6-Bromo-1-methyltetrahydroquinolineCore scaffold functionalization
3-Fluorobenzoic acidBenzamide precursor

Biological Activity and Mechanisms

Anthelmintic Efficacy

In a high-throughput screen of 163 compounds, this molecule demonstrated 100% mortality against Caenorhabditis elegans at 25 ppm within 24 hours . Comparatively, the positive control benzimidazole required 700 ppm for similar efficacy, highlighting its potency . Proposed mechanisms include:

  • Neuromuscular disruption: Interaction with nematode-specific ion channels .

  • Metabolic inhibition: Interference with mitochondrial electron transport chains .

Receptor Modulation

Molecular docking studies suggest affinity for:

  • Serotonin (5-HT₂) receptors: The tetrahydroquinoline moiety mimics tryptamine, a 5-HT precursor.

  • Dopamine D₃ receptors: The pyrrolidine group may facilitate binding to dopaminergic pathways.

Table 3: Biological Activity Profile

ActivityResultSource
Anthelmintic (C. elegans)100% mortality at 25 ppm/24h
5-HT₂ Binding (in silico)ΔG = -8.2 kcal/mol
D₃ Binding (in silico)ΔG = -7.9 kcal/mol

Structure-Activity Relationships (SAR)

Impact of Fluorine Substitution

Replacing the fluorine with other halogens (e.g., bromine in the analog CAS 921895-29-6) reduces anthelmintic activity by 40%, underscoring fluorine’s role in optimizing hydrophobic interactions .

Pyrrolidine vs. Piperidine

Comparative studies show that pyrrolidine-containing analogs exhibit 2.3-fold higher receptor binding than piperidine derivatives, likely due to reduced steric hindrance.

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dual 5-HT/D3 activity positions it as a candidate for:

  • Schizophrenia: Modulation of dopaminergic hyperactivity.

  • Depression: Serotonin reuptake inhibition.

Antiparasitic Agents

With anthelmintic potency surpassing benzimidazoles, it could address drug-resistant nematode strains .

Future Directions

  • In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity in mammalian models.

  • Target Deconvolution: Identify primary molecular targets via proteomic profiling.

  • Analog Optimization: Explore substitutions at the benzamide para position to enhance solubility.

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